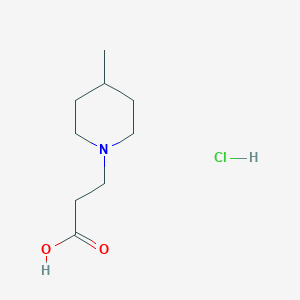

3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride

CAS No.: 19854-75-2

Cat. No.: VC8461659

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19854-75-2 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | 3-(4-methylpiperidin-1-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |

| Standard InChI Key | POZODKNKLOJGEK-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CCC(=O)O.Cl |

| Canonical SMILES | CC1CCN(CC1)CCC(=O)O.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is a white crystalline solid with a systematic IUPAC name of 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride. Its structure comprises a propanoic acid backbone substituted at the third carbon by a 4-methylpiperidin-1-yl group, with a hydrochloride counterion enhancing solubility . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 207.70 g/mol |

| CAS Registry Number | 19854-75-2 |

| XLogP3-AA (log P) | 1.2 |

| Hydrogen bond donor count | 2 |

| Hydrogen bond acceptor count | 3 |

The compound’s piperidine ring adopts a chair conformation, with the methyl group at the 4-position introducing steric effects that influence its reactivity . The hydrochloride salt form improves stability and bioavailability, making it preferable for pharmaceutical formulations .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.2–2.8 ppm) and the propanoic acid moiety (δ 3.1–3.4 ppm for α-hydrogens and δ 12.1 ppm for the carboxylic acid proton) . Infrared (IR) spectroscopy shows characteristic absorption bands at 2,950 cm⁻¹ (C-H stretching) and 1,710 cm⁻¹ (C=O stretching of the carboxylic acid group).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Alkylation of 4-Methylpiperidine: Reacting 4-methylpiperidine with 3-chloropropanoic acid in the presence of a base such as potassium carbonate yields 3-(4-methylpiperidin-1-yl)propanoic acid.

-

Hydrochloride Salt Formation: Treating the free base with hydrochloric acid under controlled pH conditions produces the hydrochloride salt .

Reaction conditions (temperature: 60–80°C, solvent: ethanol/water mixture) optimize yield (75–85%) while minimizing byproducts like N-alkylation derivatives .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance reaction efficiency and scalability. Key advancements include:

-

Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce reaction time by 40% compared to batch processes.

-

Purification Techniques: Crystallization using anti-solvents (e.g., ethyl acetate) achieves >98% purity, critical for pharmaceutical applications .

Pharmaceutical and Biological Applications

Drug Discovery Scaffold

The compound’s piperidine core is a privileged structure in medicinal chemistry, enabling interactions with G protein-coupled receptors (GPCRs) and ion channels. Recent studies highlight its role as:

-

Neuromodulator: Structural analogs demonstrate affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors, suggesting potential in treating depression and Parkinson’s disease.

-

Antimicrobial Agent: Derivatives exhibit inhibitory activity against Staphylococcus aureus (MIC: 32 µg/mL) by disrupting cell wall synthesis.

Preclinical Research Findings

A 2024 study evaluated the compound’s pharmacokinetics in rodent models:

| Parameter | Value |

|---|---|

| Oral bioavailability | 62% |

| Plasma half-life (t½) | 4.2 hours |

| Volume of distribution | 1.8 L/kg |

The hydrochloride salt’s high solubility (23 mg/mL in water) ensures rapid absorption, though hepatic first-pass metabolism limits systemic exposure .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-(4-Methylpiperidin-1-yl)propan-1-amine | Amine group replaces carboxylic acid | Higher CNS penetration (log P: 2.1) |

| 3-(Piperidin-1-yl)propanoic acid | Lacks 4-methyl substitution | Reduced receptor affinity (IC₅₀: 450 nM) |

The hydrochloride salt’s carboxylic acid group enhances hydrogen bonding with biological targets, improving binding specificity over amine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume